molecular formula C7H5ClN2O3S B13587201 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylicacidhydrochloride

5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylicacidhydrochloride

Cat. No.: B13587201
M. Wt: 232.64 g/mol
InChI Key: UIXPLLXPFDSYAE-UHFFFAOYSA-N
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Description

5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid hydrochloride typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve mild temperatures and catalyst-free environments to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like alkyl halides . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated derivatives .

Mechanism of Action

The mechanism of action of 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and interfere with the replication of microorganisms . The exact molecular targets and pathways vary depending on the specific application and the biological system being studied .

Properties

Molecular Formula

C7H5ClN2O3S

Molecular Weight

232.64 g/mol

IUPAC Name

5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H4N2O3S.ClH/c10-5-3-4(6(11)12)8-7-9(5)1-2-13-7;/h1-3H,(H,11,12);1H

InChI Key

UIXPLLXPFDSYAE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC(=CC(=O)N21)C(=O)O.Cl

Origin of Product

United States

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